
1-Subsituted 1H-imidazole, 15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Substituted 1H-imidazole, 15, is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The substitution at the 1-position of the imidazole ring significantly influences the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Substituted 1H-imidazoles can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and heterocycles . Another method involves the condensation of acyloins with monosubstituted ureas, which can be carried out in solvents like acetic acid, ethylene glycol, or toluene, with or without acidic catalysts .
Industrial Production Methods: Industrial production of 1-substituted 1H-imidazoles often involves scalable and efficient synthetic routes. These methods typically focus on maximizing yield and minimizing waste. Techniques such as microwave irradiation, ultrasound irradiation, and ball milling have been employed to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Substituted 1H-imidazoles undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the nature of the substituent at the 1-position and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
1-Substituted 1H-imidazoles have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-substituted 1H-imidazoles depends on their specific biological target. For instance, as enzyme inhibitors, they may bind to the active site of the enzyme, blocking its activity. As receptor agonists, they can mimic the natural ligand and activate the receptor, triggering a biological response. The molecular targets and pathways involved vary based on the specific application and the nature of the substituent .
Vergleich Mit ähnlichen Verbindungen
- 2-Substituted 1H-imidazoles
- 4-Substituted 1H-imidazoles
- Imidazolidine-2,4-diones
- 1-Substituted 1H-imidazole 3-oxides
Eigenschaften
CAS-Nummer |
31410-02-3 |
|---|---|
Molekularformel |
C7H8N2 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
1-but-2-ynylimidazole |
InChI |
InChI=1S/C7H8N2/c1-2-3-5-9-6-4-8-7-9/h4,6-7H,5H2,1H3 |
InChI-Schlüssel |
AXJBBMWLDKEDLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCN1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


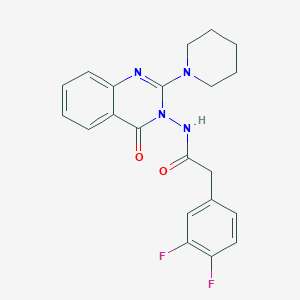
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)
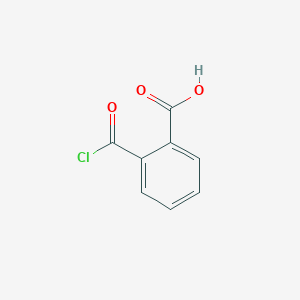

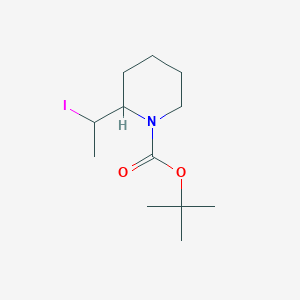
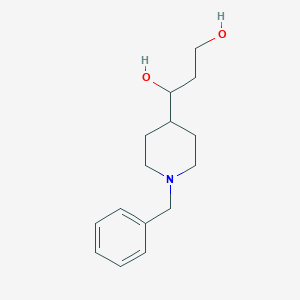
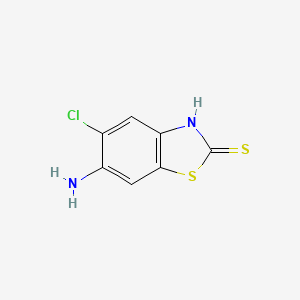
![n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide](/img/structure/B13956564.png)
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)

![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)



